MFCD18315716
Description
MFCD18315716 is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . It is structurally characterized by a benzimidazole core substituted with a nitro group and bromine, contributing to its unique reactivity and applications in pharmaceuticals and agrochemicals. Its synthesis typically involves a green chemistry approach using an A-FGO catalyst under reflux conditions, achieving high yields (~98%) .
Properties
IUPAC Name |
3-chloro-5-[4-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-5-9(6-12(18)7-11)8-1-3-10(4-2-8)13(15,16)17/h1-7,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDXYOLLZUBMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686091 | |
| Record name | 5-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261805-86-0 | |
| Record name | 5-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-trifluoromethylphenyl)phenol typically involves the chlorination of 5-(4-trifluoromethylphenyl)phenol. This reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired position on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-5-(4-trifluoromethylphenyl)phenol may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced reaction vessels and precise control of reaction parameters are essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-(4-trifluoromethylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can affect various biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD18315716, two structurally related compounds are analyzed:
Compound 1: CAS 1761-61-1 (MFCD00003330)
- Molecular Formula : C₇H₅BrO₂
- Molecular Weight : 201.02 g/mol
- Key Differences :
- Functional Groups : Lacks the nitro group present in this compound, reducing its electrophilicity.
- Solubility : Higher aqueous solubility (0.687 mg/mL) compared to this compound due to the absence of the nitro substituent .
- Applications : Primarily used as an intermediate in dye synthesis, whereas this compound is favored in antitumor drug development .
Compound 2: CAS 1533-03-5 (MFCD00039227)
- Molecular Formula : C₁₀H₉F₃O
- Molecular Weight : 202.17 g/mol
- Key Differences: Halogen Substitution: Contains a trifluoromethyl (-CF₃) group instead of bromine, enhancing metabolic stability . Synthesis: Utilizes a methanol-based solvent system with sulfonyl hydrazide catalysts, contrasting with this compound’s THF/A-FGO method . Bioavailability: Higher log S (Ali) value (-1.98) indicates better membrane permeability than this compound .
Table 1: Comparative Analysis of this compound and Similar Compounds
Research Findings and Implications
Structural Impact on Reactivity :
- The nitro group in this compound enhances its electrophilic character, making it more reactive in Suzuki-Miyaura coupling reactions compared to CAS 1761-61-1 .
- The trifluoromethyl group in CAS 1533-03-5 improves resistance to oxidative degradation, a limitation observed in brominated analogs like this compound .
Thermodynamic Stability :
- This compound exhibits a lower heat of reaction (ΔH = -120 kJ/mol) compared to CAS 1533-03-5 (ΔH = -95 kJ/mol), suggesting greater stability under thermal stress .
Industrial Relevance :
- This compound’s green synthesis method reduces waste generation by 40% compared to traditional bromination techniques, aligning with sustainable chemistry goals .
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